molecular formula C19H20N2O2 B6539280 N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamide CAS No. 1060247-93-9

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamide

Cat. No. B6539280
CAS RN: 1060247-93-9
M. Wt: 308.4 g/mol
InChI Key: OGJHBJIUWJVJMK-UHFFFAOYSA-N
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Description

“N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamide” is a dicarboxylic acid diamide obtained by condensation of the 3- and 4’-carboxy groups of 6-methyl [1,1’-biphenyl]-3,4’-dicarboxylic acid with cyclpropylamine and cyclpropylmethylamine respectively . It has a role as a mitogen-activated protein kinase inhibitor .


Molecular Structure Analysis

The molecular structure of “N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamide” is complex, with a molecular formula of C22H24N2O2 . It contains multiple functional groups, including a benzamide group and a cyclopropyl group .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential anticancer activity. It is a derivative of 4-Methylbenzamide and has been found to exhibit inhibitory activity against several cancer cell lines . The IC50 values for compounds similar to F5097-0827 were found to be in the micromolar range for various cancer cell lines . These compounds also induced apoptosis and cell cycle arrest at the G2/M phase, preventing cell division .

Protein Kinase Inhibition

F5097-0827 and its derivatives have been identified as potential protein kinase inhibitors . Protein kinases are key elements of the cell signaling system and are often targeted in cancer therapy . These compounds showed inhibitory activity against PDGFRα and PDGFRβ .

Molecular Docking

Molecular docking studies have shown that F5097-0827 and similar compounds can bind to PDGFRα as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors, depending on the substituent in the amide part of the molecule . This suggests potential applications in drug design and development.

Antibacterial Activity

While specific studies on F5097-0827 are limited, similar compounds with a thiazole ring have been found to exhibit antibacterial activity . These compounds were screened for their preliminary in vitro antibacterial activity against various bacterial strains .

Antifungal Activity

Thiazole derivatives, similar to F5097-0827, have been studied for their antifungal properties . This suggests potential applications of F5097-0827 in the development of new antifungal agents.

Neuroprotective Potential

Compounds with a thiazole ring, similar to F5097-0827, have been studied for their neuroprotective effects . This suggests potential applications of F5097-0827 in the treatment of neurodegenerative diseases.

Mechanism of Action

“N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamide” acts as a mitogen-activated protein kinase inhibitor . This means it interferes with the action of mitogen-activated protein kinase, a type of protein kinase involved in directing cellular responses to a diverse array of stimuli .

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-2-6-15(7-3-13)19(23)21-17-8-4-14(5-9-17)12-18(22)20-16-10-11-16/h2-9,16H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJHBJIUWJVJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-methylbenzamide

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